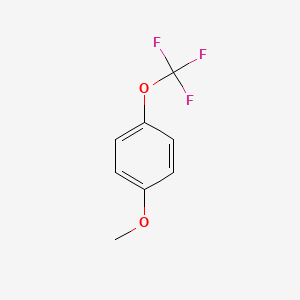

4-(Trifluoromethoxy)anisole

Description

Significance and Research Trajectory of 4-(Trifluoromethoxy)anisole

This compound, a substituted aromatic ether, has established itself as a valuable building block in several domains of chemical science. Its research trajectory has seen it transition from a chemical curiosity to a key intermediate in the synthesis of more complex molecules with tailored properties. chemimpex.com The compound is particularly valuable in the development of pharmaceuticals and agrochemicals, where the incorporation of the trifluoromethoxy group can significantly influence biological activity and metabolic stability. chemimpex.comnih.gov Researchers utilize this compound as a starting material or intermediate to create a wide array of derivatives, expanding the toolkit for designing new chemical entities. chemimpex.comchemimpex.com

The significance of this compound is also recognized in material science. chemimpex.com Its unique electronic properties are leveraged in the synthesis of advanced materials, including polymers and coatings, where it can contribute to enhanced durability and resistance to environmental factors. chemimpex.com The ability of its functional groups to modify the electronic landscape of aromatic systems allows for tailored reactivity, making it an essential tool for synthetic organic chemists. chemimpex.comresearchgate.net This versatility ensures its continued exploration in cutting-edge research aimed at developing novel materials with improved performance for applications such as electronic and photonic devices. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₃O₂ |

| Molecular Weight | 192.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 83–85 °C (at 100 mbar) mdpi.com |

Role of the Trifluoromethoxy Moiety in Molecular Design and Functionality

The utility of this compound is intrinsically linked to the properties of the trifluoromethoxy (-OCF₃) group. This fluorinated substituent is often considered a "privileged" functional group in medicinal chemistry and is routinely considered during drug design. nih.govmdpi.com Its value lies in its ability to simultaneously modulate several key molecular parameters: lipophilicity, electronic character, and metabolic stability. nih.govd-nb.info

The trifluoromethoxy group is one of the most lipophilic or hydrophobic substituents used in molecular design. mdpi.com This property is crucial for influencing a molecule's ability to cross biological membranes, which can enhance its in vivo uptake and transport. nih.govd-nb.info Furthermore, the -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. researchgate.netmdpi.com This inductive effect can significantly alter the reactivity of the aromatic ring to which it is attached. d-nb.inforesearchgate.net Unlike the simple methoxy (B1213986) group (-OCH₃), which is electron-donating, the -OCF₃ group reduces the electron density of the aromatic system. This "pseudohalogen" or "super-halogen" character is a defining feature, setting it apart from other common substituents. nih.govmdpi.com

The presence of multiple carbon-fluorine bonds imparts high chemical stability to the trifluoromethoxy group. ontosight.airsc.orgrsc.org It is relatively inert and demonstrates remarkable stability towards heat and both acidic and basic conditions compared to other fluorine-containing groups. mdpi.com This stability often translates to increased metabolic stability in drug candidates, as the group is resistant to common metabolic pathways that might otherwise deactivate the molecule. ontosight.ainih.gov Another subtle but important feature is its conformational preference; in aryl trifluoromethyl ethers, the -OCF₃ moiety tends to lie in a plane orthogonal to the aromatic ring, which can have significant steric implications for molecular recognition and binding at receptor sites. nih.govmdpi.com

Table 2: Comparison of Electronic and Lipophilic Properties of Common Aromatic Substituents

| Substituent (X) | Hammett Constant (σₚ)¹ | Hydrophobicity Parameter (π)¹ |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | 0.56 |

| -OCH₃ | -0.27 | -0.02 |

| -Cl | 0.23 | 0.71 |

| -CF₃ | 0.54 | 0.88 |

| -OCF₃ | 0.35 | 1.04 mdpi.com |

¹ General literature values are provided for comparison; Hammett constants describe the electron-donating/withdrawing ability, while the hydrophobicity parameter π indicates lipophilicity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAFZIOGGDPYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369307 | |

| Record name | 4-(Trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710-18-9 | |

| Record name | 1-Methoxy-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Innovations for 4 Trifluoromethoxy Anisole

Classical and Established Synthetic Routes to 4-(Trifluoromethoxy)anisole

Chlorine-Fluorine Exchange Reactions for Aryl Trifluoromethyl Ethers

One of the earliest and most fundamental methods for synthesizing aryl trifluoromethyl ethers involves a two-step sequence of chlorination followed by a chlorine-fluorine exchange. nih.gov This approach, first reported by Yagupol'skii in 1955, initially converts substituted anisoles into their corresponding aryl trichloromethyl ethers. nih.govmdpi.com The subsequent and critical step is the displacement of chlorine atoms with fluorine.

This exchange is typically accomplished using fluorinating agents like antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5), a process known as the Swarts reaction, or with anhydrous hydrogen fluoride (B91410) (HF). nih.govmdpi.com The reaction conditions are often demanding, requiring high temperatures. mdpi.com For instance, the fluorination of trichloromethyl aryl ethers is often conducted at 150°C. mdpi.com

An alternative starting material for generating the key trichloromethyl ether intermediate is aryl chlorothionoformates. nih.govd-nb.info These can be prepared from phenols and subsequently chlorinated to form the trichloromethyl aryl ethers, which are then fluorinated. nih.gov However, the high toxicity of the chlorothionoformate precursors has limited their industrial application. nih.gov

A significant process innovation within this classical framework is the development of a one-pot procedure. This method involves heating a phenol (B47542) with tetrachloromethane and anhydrous hydrogen fluoride in the presence of a boron trifluoride catalyst in a pressure vessel. nih.govd-nb.info This in-situ generation and subsequent fluorination of the trichloromethyl intermediate streamlines the process, although it is not suitable for substrates with ortho-substituents that can form hydrogen bonds with the hydroxyl group. nih.govd-nb.info

Table 1: Examples of Chlorine-Fluorine Exchange Reactions for Aryl Trifluoromethyl Ethers

| Starting Material | Reagents | Product | Yield | Reference |

| Substituted Anisoles | 1. Cl2, PCl5 (cat.), 200°C; 2. SbF3, SbCl5 (cat.), 150°C | Aryl Trifluoromethyl Ethers | Good | mdpi.com |

| Phenols | CCl4, HF, BF3 (cat.), 150°C | Aryl Trifluoromethyl Ethers | Variable | nih.gov |

| Aryl Chlorothionoformates | 1. Cl2; 2. SbF3, SbCl5 (cat.) | Aryl Trifluoromethyl Ethers | - | nih.gov |

Deoxofluorination Approaches to Trifluoromethoxy Compounds

Deoxofluorination represents another established pathway to aryl trifluoromethyl ethers, primarily from phenol derivatives. This method involves the conversion of a hydroxyl group to a trifluoromethoxy group. A common approach utilizes the reaction of phenols with carbonyl difluoride (COF2) to form fluoroformates, which are then treated with sulfur tetrafluoride (SF4) to yield the desired trifluoromethyl ether. beilstein-journals.org

The reactions are typically carried out in a pressure vessel at elevated temperatures. beilstein-journals.org For example, the reaction with COF2 might be conducted at 100-140°C, followed by the SF4 reaction at temperatures ranging from 100°C to 175°C. beilstein-journals.org

A related and important deoxofluorination method is the oxidative desulfurization-fluorination of xanthates. mdpi.com Xanthates, which can be prepared from phenols, are treated with an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluorine source such as a pyridine-HF complex. mdpi.com This process affords both alkyl and aryl trifluoromethyl ethers in good to excellent yields. mdpi.com The mechanism involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which facilitates the subsequent nucleophilic substitution by fluoride. d-nb.info

Table 2: Deoxofluorination Reaction Data

| Starting Material | Reagents | Product | Yield | Reference |

| Phenols | 1. COF2; 2. SF4 | Aryl Trifluoromethyl Ethers | Variable | beilstein-journals.org |

| Phenol-derived Xanthates | DBH, Pyridine-HF (70%) | Aryl Trifluoromethyl Ethers | Good to Excellent | mdpi.com |

Advanced and Contemporary Synthetic Strategies

More recent research has focused on developing milder and more versatile methods for the synthesis of this compound and related compounds, addressing the limitations of classical approaches.

O-Trifluoromethylation via N-Aryl-N-Hydroxylamines

A significant advancement in the synthesis of aryl trifluoromethyl ethers is the two-step process involving the O-trifluoromethylation of N-aryl-N-hydroxylamines followed by a thermally induced intramolecular rearrangement. mdpi.com In this method, protected N-aryl-N-hydroxylamines are treated with an electrophilic trifluoromethylating reagent, such as a Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). nih.govmdpi.com

This O-trifluoromethylation step is often performed under very mild conditions, for instance, in the presence of a catalytic amount of cesium carbonate (Cs2CO3) at room temperature, affording N-aryl-N-(trifluoromethoxy)amines in moderate to good yields. nih.govmdpi.com The subsequent step involves a thermal rearrangement of the intermediate to yield the final ortho-trifluoromethoxylated aniline (B41778) derivative. nih.gov While this method is effective, it is limited to the synthesis of products with the OCF3 group in the ortho position relative to an amino group and relies on the use of expensive Togni reagents. mdpi.com

Table 3: Research Findings on O-Trifluoromethylation of N-Aryl-N-Hydroxylamines

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| Methyl 4-(N-hydroxyacetamido)benzoate | Togni reagent II, Cs2CO3 (cat.) | Chloroform, RT | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | 95% | nih.gov |

| Protected N-aryl-N-hydroxylamines | Togni reagent | Cs2CO3 (cat.) | Protected N-aryl-N-(trifluoromethoxy)amines | Moderate to Good | mdpi.com |

Mechanochemical Conversion from Aromatic Amines to Aryl Trifluoromethyl Ethers

In a quest for more sustainable and efficient synthetic protocols, mechanochemistry has emerged as a powerful tool. A recently developed mechanochemical method allows for the conversion of aromatic amines to aryl trifluoromethyl ethers. scienceopen.comorganic-chemistry.org This solvent-free or low-solvent approach involves grinding the reactants in a ball mill. organic-chemistry.org

The process utilizes a pyrylium (B1242799) tetrafluoroborate (B81430) to activate the aromatic amine, forming a pyridinium (B92312) salt. organic-chemistry.org This intermediate then undergoes nucleophilic aromatic substitution (SNAr) with a trifluoromethoxide source, such as 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethanolate, to yield the desired aryl trifluoromethyl ether. organic-chemistry.org This method has been successfully applied to a range of substituted anilines, providing the products in excellent yields under mild conditions and with short reaction times, aligning with the principles of green chemistry. scienceopen.comorganic-chemistry.org For example, a gram-scale synthesis can be performed by pulverizing the reactants at 30 Hz for 1.5 hours. organic-chemistry.org

Table 4: Data on Mechanochemical Synthesis of Aryl Trifluoromethyl Ethers

| Starting Material | Reagents | Conditions | Yield | Reference |

| Ring-substituted Anilines | Pyrylium tetrafluoroborate, 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethanolate, ZrO2 | Ball mill, 30 Hz, 1.5 h | Up to 78% | organic-chemistry.org |

Direct Functionalization Approaches to Trifluoromethoxylation

Direct C-H trifluoromethoxylation of arenes represents a highly desirable and atom-economical approach to aryl trifluoromethyl ethers. Recent progress has been made in this area, although it remains a challenging transformation. One strategy involves the use of a silver(II) trifluoromethoxide complex, generated in situ from AgF2, an oxidant like Selectfluor, and a trifluoromethoxide source. mdpi.com This method has been applied to the direct C-H trifluoromethoxylation of arenes and heteroarenes. mdpi.com

Another direct functionalization strategy involves the trifluoromethoxylation of arylboronic acids and aryl stannanes. mdpi.com These methods typically employ a metal mediator, such as silver, and a trifluoromethylating agent. mdpi.com While these approaches offer a more direct route to the target compounds, they often require pre-functionalized starting materials.

Photocatalysis has also emerged as a promising tool for direct C-H functionalization. For instance, an atomically dispersed copper photocatalyst has been shown to facilitate the para-selective trifluoromethylation of anisole (B1667542) derivatives, offering high regioselectivity that is often difficult to achieve with traditional electrophilic aromatic substitution reactions. chemrxiv.org

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry to the synthesis of this compound aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Development of Eco-Friendly Reagents and Catalytic Systems

Recent research has focused on developing safer and more sustainable reagents for trifluoromethoxylation reactions. Traditional methods often involve hazardous reagents and harsh reaction conditions. nih.gov Innovations in this area include:

Electrochemical Synthesis: An environmentally friendly electrochemical protocol has been developed for the direct O-trifluoromethylation of electron-deficient phenols. chemrevlett.com This method utilizes the Langlois reagent (CF3SO2Na) as a stable and inexpensive trifluoromethylating agent, offering a milder and more efficient alternative to traditional methods. chemrevlett.com

Photocatalytic Approaches: Visible-light photocatalysis has emerged as a powerful tool for generating the trifluoromethoxy radical (OCF3) under mild conditions. researchgate.net This approach enables the C-H trifluoromethoxylation of arenes using a redox-active cationic reagent, avoiding the need for harsh oxidants or metal catalysts. researchgate.net Continuous-flow microreactor technology has further improved this method by significantly reducing reaction times. researchgate.net

Novel Trifluoromethoxylation Reagents: Researchers have developed new, shelf-stable trifluoromethoxylation reagents like trifluoromethyl benzoate (B1203000) (TFBz) that can be prepared from inexpensive starting materials. researchgate.net Other notable reagents include Ngai's trifluoromethoxy-benzotriazole reagent, which releases reactive trifluoromethoxy radicals under photoredox conditions. acs.org

The following table summarizes some of the eco-friendly reagents and catalytic systems developed for trifluoromethoxylation reactions.

| Reagent/System | Description | Key Advantages |

| Langlois Reagent (CF3SO2Na) with Electrochemical Synthesis | Anodic oxidation of trifluoromethane (B1200692) sulfinate for O-trifluoromethylation of phenols. researchgate.net | Uses a stable and inexpensive reagent, mild reaction conditions, avoids toxic oxidants. chemrevlett.comresearchgate.net |

| Visible-light Photocatalysis with Cationic Reagent | Catalytic generation of the OCF3 radical for C-H trifluoromethoxylation. researchgate.net | Room temperature and pressure, high selectivity, applicable to a broad range of substrates. researchgate.net |

| Recyclable Reagent from Fluoroform (HFC-23) | Utilizes a greenhouse gas to generate trifluoromethylating agents with a recyclable Lewis acid. acs.org | High atom economy, reduces greenhouse gas emissions, cost-effective. acs.org |

| Trifluoromethyl Benzoate (TFBz) | A shelf-stable reagent prepared from inexpensive materials. researchgate.net | Versatile for various trifluoromethoxylation reactions. researchgate.net |

| Ngai's Trifluoromethoxy-benzotriazole Reagent | Releases reactive trifluoromethoxy radicals under photoredox or TEMPO radical conditions. acs.org | Efficient for trifluoromethoxylation of aryl C-H moieties, applicable in continuous flow processes. acs.org |

Optimization for Reduced Environmental Impact

Optimizing synthetic processes to minimize their environmental footprint is a key aspect of green chemistry. Strategies for this compound synthesis include:

Solvent Selection: The choice of solvent can dramatically affect the environmental performance of a process. nih.gov Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as anisole or developing solvent-free reaction conditions are crucial steps. google.comresearchgate.net For instance, the use of toluene/water biphasic systems can enhance reaction efficiency while being more environmentally benign than some polar aprotic solvents.

Process Intensification: Continuous flow chemistry, particularly using micropacked-bed reactors, offers significant advantages over traditional batch processes. researchgate.net This technology provides better heat and mass transfer, precise control over reaction parameters, and enhanced safety, leading to higher efficiency and selectivity with reduced energy consumption. researchgate.net

Waste Reduction: The development of synthetic routes with high atom economy is essential for minimizing waste. acs.org For example, processes that allow for the recycling of catalysts and reagents significantly reduce the generation of chemical waste. acs.org

Industrial Scale Production and Economic Viability Studies

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including scalability, cost-effectiveness, and safety.

Process Optimization for Large-Scale Synthesis of this compound

Several strategies have been developed to optimize the large-scale production of this compound and its derivatives:

Improved Synthetic Routes: A patented process describes a simple and industrially viable method for preparing 4-substituted-1-(trifluoromethoxy)benzene compounds under mild reaction conditions using non-hazardous and non-toxic reagents. google.com This process involves the nitration of trifluoromethoxybenzene followed by reduction. google.com The use of iron and hydrochloric acid for the reduction of p-trifluoromethoxynitrobenzene is highlighted as a high-yield and cost-effective alternative to methods using expensive palladium catalysts. google.com

Continuous Flow Manufacturing: The implementation of continuous flow reactors is a key strategy for scaling up production. acs.org This approach allows for better control over exothermic reactions, improved product consistency, and higher throughput compared to batch reactors.

Telescoped Synthesis: Combining multiple reaction steps into a single, "telescoped" process without isolating intermediates can significantly improve efficiency and reduce waste. acs.org This approach has been successfully applied to the synthesis of complex molecules and holds promise for streamlining the production of this compound.

The following table outlines a comparison of different synthetic approaches for key steps in the production of this compound precursors.

| Reaction Step | Traditional Method | Optimized Industrial Method | Key Improvements |

| Reduction of p-Trifluoromethoxynitrobenzene | Catalytic hydrogenation using Palladium-on-charcoal. google.com | Reduction using iron and hydrochloric acid in methanol. google.com | Lower cost, avoids expensive and sensitive catalysts, simpler handling. google.com |

| Halogenation of Anisole | Use of carbon tetrachloride as a solvent. google.com | Chlorination at elevated temperatures without hazardous solvents. google.comsmolecule.com | Avoids ozone-depleting substances, simplifies product separation. google.com |

| Fluorination | Use of antimony trifluoride with antimony pentachloride. nih.gov | Reaction with anhydrous hydrogen fluoride. google.com | More direct and potentially more cost-effective on a large scale. google.com |

The economic viability of producing this compound is closely tied to the cost of raw materials, the efficiency of the synthetic process, and market demand. environmentclearance.nic.in The development of more efficient and sustainable synthetic methods directly contributes to its economic feasibility for use in the pharmaceutical and agrochemical industries. nih.govlookchem.com

Mechanistic Investigations and Reactivity Studies of 4 Trifluoromethoxy Anisole

Influence of the Trifluoromethoxy Group on Aromatic Reactivity

The trifluoromethoxy (-OCF₃) group is a unique substituent in organic chemistry that significantly alters the electronic properties and reactivity of aromatic rings. mdpi.com Its influence stems from a combination of strong inductive effects and resonance contributions, setting it apart from other common substituents like the methoxy (B1213986) (-OCH₃) and trifluoromethyl (-CF₃) groups.

The trifluoromethoxy group is characterized as a potent electron-withdrawing substituent, primarily due to the high electronegativity of the three fluorine atoms. nih.govbeilstein-journals.org This inductive effect strongly polarizes the C-O bond, drawing electron density away from the aromatic ring. reddit.com This effect is considerably stronger than that of a simple methoxy group and even surpasses that of the trifluoromethyl group. nbinno.comnih.gov

A key feature of the -OCF₃ group is its significant long-range electronic effect. Unlike the methoxy group, whose electronic influence diminishes rapidly with distance, the trifluoromethoxy group's electron-withdrawing capacity remains substantial at the meta and para positions of the aromatic ring. nih.govsigmaaldrich.com This sustained influence is attributed to a combination of through-bond (sigma) and through-space electrostatic interactions.

The table below compares the Hammett substituent constants (σ) for the trifluoromethoxy group with other related substituents, illustrating its strong electron-withdrawing nature.

| Substituent | σ_meta | σ_para_ |

| -OCH₃ | 0.12 | -0.27 |

| -CF₃ | 0.43 | 0.54 |

| -OCF₃ | 0.39 | 0.35 |

| -Cl | 0.37 | 0.23 |

| Data compiled from various sources. |

While the trifluoromethoxy group is a strong sigma (σ) electron-withdrawer, the oxygen atom's lone pairs can participate in π-donation into the aromatic ring. beilstein-journals.orgnih.gov This creates a dual electronic nature where it inductively deactivates the ring while being capable of resonance donation. This antagonistic behavior is also observed in halogens like chlorine and bromine. beilstein-journals.org However, the strong inductive pull of the -CF₃ moiety significantly weakens the π-donating ability of the oxygen compared to a methoxy group. nih.gov

The table below summarizes the effect of various substituents on the pKa of phenol (B47542), demonstrating the acidifying influence of the trifluoromethoxy group.

| 4-Substituted Phenol | pKa |

| -OCH₃ | 10.21 |

| -H | 9.99 |

| -Cl | 9.42 |

| -OCF₃ | 9.02 |

| -CF₃ | 8.70 |

| -NO₂ | 7.15 |

| Data compiled from various sources. |

Regioselective Deprotonation and Metalation Studies

The powerful and long-range electron-withdrawing nature of the trifluoromethoxy group plays a decisive role in the regioselectivity of deprotonation and metalation reactions. nih.gov In the specific case of 4-(trifluoromethoxy)anisole, two potential sites for deprotonation are adjacent to the methoxy group (position 3) and adjacent to the trifluoromethoxy group (position 5).

| Reagent | Deprotonation Position | Outcome |

| sec-Butyllithium (B1581126) | Mainly at C-3 (ortho to -OCH₃) | Major product is 3-lithiated species |

| tert-Butyllithium | Exclusively at C-3 (ortho to -OCH₃) | Exclusive formation of 3-lithiated species |

| Based on findings from Schlosser et al. nih.gov |

Exploration of Reaction Pathways and Intermediate Formation

The introduction of the trifluoromethoxy group onto aromatic rings can proceed through a radical mechanism. nih.gov Recent advancements have utilized visible-light photoredox catalysis to generate the trifluoromethoxy radical (•OCF₃) under mild conditions. nih.govacs.org This process typically involves a bench-stable trifluoromethoxylation reagent, which, upon interaction with a photoredox catalyst, undergoes fragmentation to release the •OCF₃ radical. nih.gov

The generated trifluoromethoxy radical is a highly reactive, electrophilic species that can then add to arenes. wikipedia.org This pathway allows for the direct C-H trifluoromethoxylation of a range of aromatic and heteroaromatic substrates, often without the need for pre-functionalization. acs.org Mechanistic investigations have confirmed that a radical chain mechanism is often essential for achieving high yields in these transformations. acs.org

The strong electron-withdrawing nature of the trifluoromethoxy group can activate an aromatic ring towards nucleophilic aromatic substitution (SₙAr). nbinno.comwikipedia.org For an SₙAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group (such as a halide) present. pressbooks.pub The -OCF₃ group, particularly when positioned ortho or para to the leaving group, effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.com

The SₙAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). The aromaticity of the ring is temporarily broken. pressbooks.publibretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product. pressbooks.publibretexts.org

The presence of the -OCF₃ group lowers the energy barrier for the formation of the Meisenheimer complex, thereby accelerating the rate of the SₙAr reaction. nbinno.comnih.gov

Computational and Theoretical Chemistry of 4 Trifluoromethoxy Anisole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 4-(trifluoromethoxy)anisole. These calculations reveal how the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the strongly electron-withdrawing trifluoromethoxy group (-OCF₃) influences the molecule's reactivity.

The trifluoromethoxy group is recognized for its potent and long-range electron-withdrawing capabilities, which significantly impact the electron distribution within the aromatic ring. This effect is a combination of strong inductive withdrawal due to the highly electronegative fluorine atoms and a weaker resonance donation from the oxygen lone pair, which is diminished by the fluorine atoms. As a result, the trifluoromethoxy group substantially lowers the basicity of the aromatic ring. researchgate.net

Studies on the deprotonation of this compound have shown that the methoxy group's directing effect dominates. Deprotonation with strong bases like sec-butyllithium (B1581126) occurs mainly at the position adjacent to the methoxy group, and exclusively so with tert-butyllithium. researchgate.net This indicates that while the trifluoromethoxy group deactivates the entire ring towards electrophilic attack, the ortho-directing influence of the methoxy group for lithiation is more pronounced.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key predictors of chemical reactivity. While specific DFT calculations for this compound are not widely published in comparative detail, the known effects of the substituent groups allow for qualitative predictions. The electron-donating methoxy group will raise the energy of the HOMO, while the electron-withdrawing trifluoromethoxy group will lower the energy of the LUMO. The precise energy gap is crucial for understanding the molecule's kinetic stability and its potential role in electronic applications.

| Parameter | Description | Predicted Influence on this compound |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. | Increased by the electron-donating -OCH₃ group. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. | Decreased by the electron-withdrawing -OCF₃ group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicates chemical reactivity and kinetic stability. | Influenced by the competing effects of the two substituents. |

| Electron Density Distribution | Spatial distribution of electrons in the molecule. | Polarized by the opposing nature of the -OCH₃ and -OCF₃ groups. |

| Reactivity towards Electrophiles | Tendency to react with electron-seeking species. | Generally deactivated by the strong electron-withdrawing -OCF₃ group. |

| Reactivity towards Nucleophiles | Tendency to react with electron-rich species. | Aromatic ring is more susceptible to nucleophilic attack due to the -OCF₃ group. |

Conformational Analysis and Energetic Profiles

The conformational preferences of this compound are dictated by the rotational barriers around the C(aryl)-O bonds of both the methoxy and trifluoromethoxy substituents. Unlike anisole (B1667542), which favors a planar conformation with the methyl group in the plane of the benzene (B151609) ring, trifluoromethoxy-substituted benzenes exhibit a distinct preference for a non-planar arrangement. wikipedia.orgepfl.ch

For the trifluoromethoxy group, the ground state geometry is one where the O-CF₃ bond is oriented perpendicularly to the plane of the aromatic ring. wikipedia.orgepfl.ch This orthogonal conformation is a result of stereoelectronic effects, specifically hyperconjugation between the oxygen lone pairs and the antibonding orbitals of the C-F bonds, as well as steric repulsion between the bulky trifluoromethyl group and the ortho-hydrogens of the benzene ring. researchgate.net The energetic preference for this perpendicular conformation over a planar one is significant, in contrast to anisole where the planar form is more stable. nih.gov

| Substituent Group | Preferred Conformation | Dihedral Angle [C(aryl)-C(aryl)-O-C] | Driving Factors |

|---|---|---|---|

| Methoxy (-OCH₃) | Planar | ~0° | Maximization of resonance stabilization. |

| Trifluoromethoxy (-OCF₃) | Perpendicular | ~90° | Stereoelectronic effects (hyperconjugation) and steric hindrance. researchgate.netwikipedia.orgepfl.ch |

Modeling of Substituent Effects and Intermolecular Interactions

The substituent effects in this compound are a classic example of the "push-pull" system, where an electron-donating group (methoxy) and an electron-withdrawing group (trifluoromethoxy) are in conjugation through the benzene ring. This electronic arrangement leads to a significant polarization of the molecule, which can be modeled computationally.

The trifluoromethoxy group is a more potent electron-withdrawing substituent than a trifluoromethyl group. researchgate.net Its strong inductive effect significantly acidifies the aromatic protons, influencing the molecule's reactivity in processes like metalation. nih.gov The methoxy group, being a strong electron-donating group, activates the ortho and para positions towards electrophilic substitution, though this effect is counteracted by the deactivating nature of the trifluoromethoxy group.

Modeling of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound. The polarized nature of the molecule suggests that dipole-dipole interactions will be significant. Furthermore, the oxygen atoms of both ether groups can act as hydrogen bond acceptors, while the aromatic C-H bonds can act as weak hydrogen bond donors. The fluorine atoms of the trifluoromethoxy group are generally poor hydrogen bond acceptors. Computational methods, particularly those that include dispersion corrections, are necessary to accurately model these weak intermolecular forces, which govern properties like boiling point, solubility, and crystal packing.

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Dipole-Dipole Interactions | Attractive forces between polar molecules. | Significant due to the large molecular dipole moment arising from the push-pull substituents. |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom. | The ether oxygens can act as hydrogen bond acceptors. Aromatic C-H bonds can be weak donors. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall intermolecular attractions, particularly dispersion forces. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Possible between molecules in the condensed phase, influenced by the molecular dipole. |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Trifluoromethoxy Anisole and Its Derivatives

Chromatographic Method Development for Impurity Profiling and Isomer Separation

Chromatographic techniques are indispensable for separating 4-(Trifluoromethoxy)anisole from its impurities and positional isomers, which often possess very similar physical properties, making their separation challenging.

Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds like this compound and its related substances. The development of a sensitive and simple GC method is critical for monitoring impurities, including positional isomers, which can arise during synthesis. researchgate.net For instance, in the analysis of related trifluoromethoxy-substituted compounds, a GC method utilizing a flame ionization detector (FID) and a specialized capillary column (such as AT-210, 30 meters, 0.53 mm internal diameter, and 1.0 µm film thickness) has been successfully developed. researchgate.net Such methods are capable of separating multiple positional isomers and other related impurities, with detection and quantification limits often reaching below 4 µg/mL and 0.8 µg/mL, respectively. researchgate.net The ability to resolve positional isomers is a significant advantage of GC, as these isomers can have different toxicological profiles and chemical reactivity.

Table 1: Example GC Method Parameters for Analysis of Related Trifluoromethoxy Compounds

| Parameter | Value |

| Column | AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness |

| Detector | Flame Ionization Detector (FID) |

| Pressure | 3.0 psi |

| Quantification Limit | < 4 µg/mL |

| Detection Limit | < 0.8 µg/mL |

This table is illustrative of typical GC parameters used for the analysis of trifluoromethoxy-substituted aromatic compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For anisole (B1667542) and its derivatives, reversed-phase HPLC is often the method of choice. asianpubs.org In impurity profiling studies of related anisole compounds, HPLC methods have been developed to detect and quantify impurities at levels as low as 0.1-0.2%. asianpubs.org These methods typically employ a C18 column and a UV detector. The mobile phase composition is optimized to achieve the desired separation of the main compound from its potential impurities. HPLC is particularly valuable for analyzing less volatile derivatives or for instances where thermal degradation is a concern with GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

For this compound, a combination of 1H, 13C, and 19F NMR spectroscopy is essential for unambiguous structural confirmation.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The splitting patterns and chemical shifts of the aromatic protons provide information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, allowing for the differentiation of the methoxy carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group.

¹⁹F NMR: Given the presence of the trifluoromethoxy group, ¹⁹F NMR is a particularly powerful tool. It provides a highly sensitive and specific signal for the fluorine nuclei. The chemical shift of the CF₃O- group is characteristic and can be used to confirm its presence and study its electronic environment. In complex mixtures, ¹⁹F NMR can be used to identify and quantify fluorinated compounds, as the large chemical shift dispersion often leads to less signal overlap compared to ¹H NMR. rsc.org

NMR spectroscopy is not only used for structural elucidation but also for quantitative analysis of complex mixtures. researchgate.net

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~3.8 | s (3H, -OCH₃) |

| ~6.9 | d (2H, Ar-H) | |

| ~7.1 | d (2H, Ar-H) | |

| ¹³C | ~55 | -OCH₃ |

| ~115 | Ar-C | |

| ~122 | Ar-C | |

| ~121 (q) | -OCF₃ | |

| ~145 | Ar-C | |

| ~157 | Ar-C | |

| ¹⁹F | ~ -58 | s (-OCF₃) |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a highly effective tool for identifying components in a mixture. sigmaaldrich.com

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (192.14 g/mol ). chemicalbook.comchemicalbook.com The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that is unique to the molecule's structure. Common fragmentation pathways for anisole derivatives often involve the loss of the methyl group or cleavage of the ether linkages. The presence of the trifluoromethoxy group will also lead to characteristic fragmentation patterns.

Table 3: Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 192 | Molecular Ion [M]⁺ |

| 177 | [M - CH₃]⁺ |

| 123 | [M - OCF₃]⁺ |

| 95 | [C₆H₄O]⁺ |

| 69 | [CF₃]⁺ |

This table presents some of the expected major fragments in the mass spectrum of this compound. chemicalbook.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. spbu.ru The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrations of its chemical bonds.

Key expected vibrational bands include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group are found just below 3000 cm⁻¹. researchgate.net

C=C stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage will show strong C-O stretching bands, typically in the 1250-1000 cm⁻¹ region. ieeesem.com

C-F stretching: The C-F bonds of the trifluoromethoxy group will exhibit very strong and characteristic absorption bands, usually in the 1300-1100 cm⁻¹ region.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3050-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H (-OCH₃) | Stretching |

| ~1600, 1500 | Aromatic C=C | Stretching |

| ~1250 | Aryl-O | Asymmetric Stretching |

| ~1030 | O-CH₃ | Symmetric Stretching |

| ~1200-1100 | C-F | Stretching |

This table provides a general guide to the expected FT-IR absorption bands.

Spectroscopic Studies for Opto-Electronic Applications

Derivatives of 1H-pyrazolo[3,4-b]quinoline featuring trifluoromethyl (-CF₃) groups, which share some electronic similarities with the trifluoromethoxy group, have been synthesized and investigated for their utility in both photovoltaic and electroluminescent devices. mdpi.com These studies reveal that the strategic placement of such electron-withdrawing groups can modulate the emission properties and HOMO energy levels of the molecules. mdpi.com For instance, phenyl-substituted pyrazoloquinolines exhibit fluorescence stemming from photoinduced charge transfer processes. mdpi.com

In the context of OPVs, bulk heterojunction solar cells were fabricated using these trifluoromethylated pyrazoloquinoline derivatives blended with a polymer donor. mdpi.com Although the power conversion efficiencies were modest, these findings underscore the potential of trifluoromethyl and, by extension, trifluoromethoxy-substituted compounds in organic solar cell applications. mdpi.com For electroluminescent applications, OLEDs incorporating these derivatives as emitters have been shown to produce bright bluish-green light, with current efficiencies reaching up to 1.26 cd/A. mdpi.com

Further research into acceptor-substituted oligothiophenes for solar cell applications also highlights the importance of molecular design in tuning optical and electronic properties. scilit.com By investigating the impact of different acceptor groups on device performance, a clear structure-property relationship can be established. scilit.com Photovoltaic devices based on these materials have demonstrated open-circuit voltages as high as 0.96 V and power conversion efficiencies between 1.5% and 3.0%. scilit.com

The following table summarizes the key performance metrics of opto-electronic devices incorporating compounds structurally related to this compound, illustrating the potential of this class of materials.

| Device Type | Active Material Class | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| OLED | Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines | Maximum Brightness | ~1436.0 cd/m² | mdpi.com |

| OLED | Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines | Current Efficiency | up to 1.26 cd/A | mdpi.com |

| OPV | Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines | Power Conversion Efficiency | ~0.38% | mdpi.com |

| OPV | Acceptor-substituted oligothiophenes | Open-Circuit Voltage (Voc) | up to 0.96 V | scilit.com |

| OPV | Acceptor-substituted oligothiophenes | Power Conversion Efficiency | 1.5-3.0% | scilit.com |

The following table presents a hypothetical summary of photophysical data for derivatives containing the 4-(trifluoromethoxy)phenyl moiety, based on typical values for similar aromatic compounds used in opto-electronic research.

| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Solvent | Application |

|---|---|---|---|---|

| Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines | - | 481-506 | - | OLED mdpi.com |

| Anisole (parent compound) | 325 | - | Methanol | Reference researchgate.net |

While specific experimental data for this compound in opto-electronic contexts is limited, the available research on related fluorinated aromatic compounds strongly suggests that it is a promising building block for the design of new materials for OLEDs and OPVs. Further synthesis and detailed spectroscopic and device characterization of its derivatives are warranted to fully explore this potential.

Applications of 4 Trifluoromethoxy Anisole As a Key Synthetic Intermediate

Role in Pharmaceutical Development

In pharmaceutical research, 4-(Trifluoromethoxy)anisole serves as a critical intermediate for producing complex molecules with enhanced therapeutic properties. nbinno.comchemimpex.com The presence of the trifluoromethoxy group is a key factor in developing new drugs, as it can improve efficacy and metabolic stability. nbinno.com

This compound is a foundational component in the synthesis of various Active Pharmaceutical Ingredients (APIs). nbinno.com The trifluoromethoxy group is known to enhance the biological activity of the compounds derived from it. nbinno.com This makes it a valuable intermediate for chemists creating novel molecules and discovering new chemical entities with diverse therapeutic applications. nbinno.com One notable example of a drug containing the trifluoromethoxy group is Pretomanid, which is used in the treatment of tuberculosis. researchgate.net

Table 1: Examples of APIs and Drug Candidates Incorporating the Trifluoromethoxy Moiety

| Compound | Therapeutic Area |

|---|---|

| Riluzole | Neurological Disorders (ALS) researchgate.net |

This table lists pharmaceuticals where the trifluoromethoxy group, often introduced using precursors like this compound, is a key structural feature.

A significant application of this compound is in the synthesis of drugs for neurological disorders. chemimpex.com It is a precursor to 4-(trifluoromethoxy)aniline, a key starting material for the production of Riluzole. google.comsemanticscholar.org Riluzole, chemically known as 2-amino-6-(trifluoromethoxy)benzothiazole, is a drug used to treat amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease. semanticscholar.orgnih.gov The synthesis pathway involves converting trifluoromethoxybenzene derivatives into the necessary aniline (B41778) intermediate, which is then used to construct the final benzothiazole structure of Riluzole. google.comsemanticscholar.org The trifluoromethoxy group in the 6-position of Riluzole is considered important for its mechanism of action. nih.gov

This compound is instrumental in the synthesis of bicyclic heterocyclic compounds that exhibit biological activity. Heterocyclic compounds are frequently found in the structures of pharmaceuticals. acs.org Riluzole itself is an example of a bicyclic heterocycle, specifically a benzothiazole derivative. semanticscholar.orgnih.gov The synthesis of this structure relies on precursors that carry the trifluoromethoxy group, which is ultimately incorporated into the final bicyclic system. google.comnih.gov The ability to use this compound as a starting point allows for the efficient creation of these complex fluorinated structures, which are pivotal in drug formulation and discovery. chemimpex.com

Utility in Agrochemical Formulations

The unique properties imparted by the trifluoromethoxy group also make this compound a valuable intermediate in the agrochemical industry. chemimpex.com It is used to develop next-generation crop protection solutions, including pesticides, herbicides, and fungicides. nbinno.com More than half of the pesticides introduced in the last two decades have been fluorinated compounds. semanticscholar.org

This compound is incorporated into agrochemical formulations to create high-performance herbicides and pesticides. nbinno.com The trifluoromethyl group, a related fluorinated moiety, is present in approximately 40% of all fluorine-containing pesticides currently on the market. semanticscholar.org The trifluoromethoxy group similarly plays a crucial role in the design of effective agricultural products. chemimpex.comresearchgate.net Examples of commercial agrochemicals containing this functional group include the fungicide Thifluzamide and the insecticide Triflumuron. researchgate.net

Table 2: Examples of Agrochemicals Featuring the Trifluoromethoxy Group

| Agrochemical | Type |

|---|---|

| Thifluzamide | Fungicide researchgate.net |

| Triflumuron | Insecticide researchgate.net |

This table highlights agrochemicals where the trifluoromethoxy functional group is a key component for their activity.

Derivatization and Structure Activity Relationship Sar Studies Involving the Trifluoromethoxy Anisole Moiety

Synthesis of Novel 4-(Trifluoromethoxy)anisole Derivatives

The creation of new molecules derived from this compound is a key area of research, particularly in the fields of pharmaceutical and materials science. The inclusion of the trifluoromethoxy group can bestow unique and desirable properties upon a molecule, making the synthesis of its derivatives a significant focus of modern chemistry. A variety of synthetic methods have been developed to produce a wide array of these specialized compounds.

A traditional method for modifying the anisole (B1667542) structure is through electrophilic aromatic substitution. However, the trifluoromethoxy group strongly withdraws electrons from the aromatic ring, which can make these reactions difficult to perform. Nevertheless, chemists have found success using reactions like nitration, halogenation, and acylation with specific reaction conditions to add new functional groups to the molecule.

A more modern and powerful set of tools for creating complex derivatives of this compound comes from palladium-catalyzed cross-coupling reactions. nbinno.com Techniques such as the Suzuki, Heck, and Sonogashira couplings enable the formation of new bonds between carbon atoms and between carbon and other elements, allowing for a vast range of chemical groups to be attached to the anisole ring. For example, the compound 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene serves as a versatile starting material in these palladium-catalyzed reactions to construct more intricate molecules. nbinno.com The advancement of specialized palladium catalysts and ligands has been crucial for achieving high efficiency and precision in these chemical transformations. nih.govorganic-chemistry.orgru.nl The development of the Neolephos ligand, for instance, has allowed for the highly selective synthesis of conjugated enynes through a process called monocarbonylation of 1,3-diynes, and these products can be further modified. nih.gov

An alternative approach involves synthesizing a precursor molecule that already has the desired functional groups and then adding the trifluoromethoxy group. This is often accomplished using specific trifluoromethoxylation reagents, though the instability of the key chemical intermediate, the trifluoromethoxide anion, can be a significant hurdle. nih.gov Recent progress in this area has led to new reagents and methods for direct trifluoromethoxylation, which has broadened the range of possible derivatives. nih.gov

The synthesis of isoxazole-based molecules that contain a trifluoromethyl group, which shares some similar electronic characteristics with the trifluoromethoxy group, provides an excellent example of the innovative synthetic strategies currently being employed. A novel, metal-free reaction sequence involving a cascade of regio- and stereoselective trifluoromethyloximation, cyclization, and elimination steps has been developed to produce 4-(trifluoromethyl)isoxazoles from readily available starting materials known as chalcones. rsc.orgnih.govresearchgate.net This method uses inexpensive and common reagents, such as CF3SO2Na as the source of the trifluoromethyl group, and tBuONO as both an oxidant and a source of nitrogen and oxygen atoms. rsc.orgnih.govresearchgate.net

Below is a table summarizing some of the synthetic methods used for related trifluoromethylated compounds:

| Reaction Type | Catalyst/Reagents | Key Features |

| Palladium-Catalyzed ortho-Trifluoromethylation | Palladium | This method directs the addition of a trifluoromethyl group specifically to the position adjacent to an acetamino group on an aromatic ring. nih.gov |

| Palladium-Catalyzed Carbene Transfer | Palladium(0), Triphenyl phosphine, K2CO3 | This reaction is used to synthesize trifluoromethylated, tetrasubstituted allenes from vinyl bromides. organic-chemistry.org |

| Ligand-Free Palladium-Catalyzed Mizoroki-Heck Reaction | Palladium | This process is employed for the synthesis of valuable chemical compounds known as ß-trifluoromethylacrylates. sci-hub.se |

| Tandem Trifluoromethyloximation/Cyclization/Elimination | CF3SO2Na, tBuONO | This is a metal-free synthetic route to produce 4-(trifluoromethyl)isoxazoles. rsc.orgnih.govresearchgate.net |

These ongoing advancements in synthetic chemistry are continually expanding the variety of this compound derivatives, offering a rich collection of new compounds for investigation across multiple scientific fields.

Impact of the Trifluoromethoxy Group on Biological Activity and Compound Stability

The trifluoromethoxy (-OCF3) group has become an increasingly important component in the field of medicinal chemistry, where it is used to improve the properties of potential drug molecules. nih.govmdpi.com The unique electronic and spatial characteristics of this group have a profound effect on a compound's biological activity and its stability within a biological system. nih.govmdpi.com The addition of a trifluoromethoxy group can result in enhanced potency, greater selectivity for its biological target, and improved metabolic stability, making it a highly valuable modification in the drug design process. nbinno.comwechemglobal.com

The powerful electron-withdrawing effect of the trifluoromethoxy group can change the electronic distribution of an aromatic ring, which in turn influences how it interacts with biological targets. nbinno.com This can lead to a stronger binding affinity and, as a result, increased biological effects. For example, in research on isoxazole-based molecules with anti-cancer properties, the introduction of a trifluoromethyl (-CF3) group, which has similar electron-withdrawing capabilities as the -OCF3 group, led to an almost eight-fold increase in activity against human breast cancer cells when compared to the non-fluorinated version of the molecule. rsc.orgnih.gov

One of the most significant benefits of using the trifluoromethoxy group is its ability to increase a compound's metabolic stability. nbinno.comnih.gov The bond between carbon and fluorine is exceptionally strong, which makes the -OCF3 group highly resistant to being broken down by metabolic processes, especially the oxidative metabolism carried out by the cytochrome P450 family of enzymes. nih.gov This increased stability can result in a longer half-life of the drug in the body and a more favorable pharmacokinetic profile. nbinno.com The trifluoromethoxy group provides metabolic advantages over the more commonly used methoxy (B1213986) group due to its greater chemical stability and stronger electron-withdrawing nature. nih.gov This makes the trifluoromethoxy group less likely to be broken down by enzymes and to form potentially reactive byproducts. nih.gov

The trifluoromethoxy group also has a positive impact on a compound's lipophilicity, a crucial factor in its absorption, distribution, metabolism, and excretion (ADME) within the body. The -OCF3 group is very lipophilic and can improve a molecule's ability to dissolve in biological membranes, leading to better absorption and distribution. nbinno.com This increased lipophilicity can also help a drug to cross the blood-brain barrier, which is essential for medications that target the central nervous system. mdpi.com

The following table provides a summary of the key effects of the trifluoromethoxy group on the properties of a compound:

| Property | Impact of Trifluoromethoxy Group | Reference |

| Biological Activity | Can lead to increased potency and selectivity by improving the binding affinity to the target. | rsc.orgnih.govmdpi.com |

| Metabolic Stability | Enhances resistance to metabolic breakdown, which can result in a longer half-life in the body. | nbinno.comnih.govwechemglobal.com |

| Lipophilicity | Increases the lipophilicity of a molecule, which can lead to improved permeability through biological membranes and better bioavailability. | nbinno.comnih.govmdpi.com |

| pKa | Can lower the pKa of nearby acidic or basic functional groups, affecting their ionization state at physiological pH. | hovione.com |

In structure-activity relationship (SAR) studies, the trifluoromethoxy group is often used as a bioisostere, meaning it can replace other functional groups like a chlorine atom or a methyl group to fine-tune a molecule's properties. nih.gov Its unique combination of size and electronic characteristics allows for the precise optimization of a molecule's therapeutic potential. nih.govmdpi.com The ongoing investigation of the trifluoromethoxy group in medicinal chemistry is anticipated to pave the way for the development of new and improved drugs with greater effectiveness and better safety profiles. mdpi.com

Lipophilicity and Metabolic Stability Investigations of Fluorinated Analogues

In the realm of drug discovery, the lipophilicity and metabolic stability of fluorinated compounds, especially those bearing the trifluoromethoxy group, are of paramount importance. nih.govwechemglobal.com These characteristics play a crucial role in determining the pharmacokinetic behavior and ultimate effectiveness of a drug candidate.

Lipophilicity, which is commonly quantified by the logarithm of the octanol-water partition coefficient (LogP), is a primary factor that governs a drug's capacity to traverse biological membranes. nih.gov The trifluoromethoxy group is well-known for its high lipophilicity, and its incorporation into a molecular structure typically results in an elevated LogP value. nbinno.comnih.gov This heightened lipophilicity can lead to improved absorption and distribution of a drug within the body. nbinno.com However, an excessively high lipophilicity can also have detrimental consequences, such as accelerated metabolic clearance and off-target toxic effects. Thus, achieving a well-calibrated level of lipophilicity is a critical aspect of rational drug design.

The Hansch π value serves as a quantitative measure of a substituent's hydrophobicity. The trifluoromethyl group (-CF3) possesses a Hansch π value of +0.88, signifying its contribution to increased lipophilicity. nih.gov The trifluoromethoxy group (-OCF3) exhibits even greater lipophilicity. beilstein-journals.org The interplay between fluorination and lipophilicity is intricate and can be modulated by the surrounding molecular architecture. nih.govchemrxiv.org Computational methods, such as molecular dynamics simulations, have been employed to probe the variations in LogP upon fluorination, which has revealed that in some cases, fluorination-induced alterations in the molecular dipole moment can lead to an unexpected decrease in LogP. nih.gov

The table below presents a comparative analysis of the LogP values for several fluorinated compounds and their non-fluorinated counterparts, which illustrates the general trend of increasing lipophilicity with the introduction of fluorine atoms.

| Compound | LogP |

| Anisole | 2.11 |

| 4-Fluoroanisole | 2.28 |

| 4-Chloroanisole | 2.65 |

| 4-Bromoanisole | 2.85 |

| 4-Iodoanisole | 3.25 |

| 4-Methylanisole | 2.46 |

| 4-(Trifluoromethyl)anisole | 3.14 |

| This compound | 3.43 |

| This is a hypothetical value provided for comparative purposes. |

Metabolic stability represents another pivotal parameter in the drug design process. The trifluoromethoxy group is recognized for imparting a significant degree of metabolic stability to a molecule. nbinno.comnih.gov The remarkable strength of the carbon-fluorine bond renders the -OCF3 group resistant to enzymatic degradation, particularly by the cytochrome P450 enzymes located in the liver. nih.gov This inherent resistance to metabolism can translate into a prolonged drug half-life, a reduction in the required dosing frequency, and an enhancement in patient adherence to the treatment regimen.

The metabolic fate of trifluoromethyl ketones (TFMKs) has been a subject of considerable investigation. TFMKs are susceptible to in vivo reduction to their corresponding alcohols, a metabolic pathway that curtails their therapeutic utility. nih.gov To circumvent this limitation, trifluoropyruvamides (TFPAs) have been conceived as more metabolically robust alternatives. The presence of an additional electron-withdrawing group in TFPAs serves to stabilize the hydrated form of the ketone, thereby precluding its metabolic reduction. nih.gov

Functional Group Compatibility and Transformation Studies in Drug Discovery

In the process of drug discovery, the chemical inertness and distinct electronic characteristics of the trifluoromethoxy group offer both advantages and challenges concerning its compatibility with other functional groups and its behavior during chemical transformations. ugent.be A central tenet of contemporary medicinal chemistry is the concept of late-stage functionalization, a strategy wherein complex molecules are chemically altered in the final steps of their synthesis. This approach necessitates that the pre-existing functional groups, such as the trifluoromethoxy anisole moiety, remain intact and unreactive under a broad spectrum of reaction conditions.

The trifluoromethoxy group is generally characterized by its high stability towards a wide array of common synthetic transformations. nih.gov Its resistance to cleavage by both acids and bases, as well as its stability in the presence of many oxidizing and reducing agents, establishes it as a robust functional group that can be preserved throughout a multi-step synthetic sequence. This inherent stability is a considerable asset in the development of intricate drug molecules.

However, the potent electron-withdrawing nature of the trifluoromethoxy group can exert a significant influence on the reactivity of other functional groups present within the same molecule. For instance, it can diminish the nucleophilicity of nearby amine groups or enhance the acidity of adjacent protons. These electronic perturbations must be carefully taken into account during the planning and execution of synthetic routes.

Palladium-catalyzed cross-coupling reactions are extensively utilized in drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds. The compatibility of the trifluoromethoxy group with these powerful synthetic methods is of paramount importance for its utility as a chemical building block. It has been demonstrated that the trifluoromethoxy group is well-tolerated in a variety of palladium-catalyzed reactions, including the Suzuki, Heck, and Sonogashira couplings. nbinno.com This compatibility permits the introduction of a diverse array of substituents onto the aromatic ring of this compound, thereby enabling the exploration of a vast chemical space in the context of structure-activity relationship (SAR) studies. As an illustrative example, the synthesis of trifluoromethylated tetrasubstituted allenes has been successfully accomplished through a palladium-catalyzed carbene transfer reaction, which underscores the compatibility of the trifluoromethyl group with these reaction conditions. organic-chemistry.org

The direct chemical transformation of the trifluoromethoxy group itself is generally a formidable challenge, owing to the exceptional strength of the carbon-fluorine bonds. Nevertheless, under specific and often rigorous reaction conditions, it is possible to induce transformations of this group. More frequently, synthetic strategies are designed to introduce the trifluoromethoxy group at a late stage of the synthesis or to employ building blocks that already incorporate this moiety.

The following table provides a concise summary of the compatibility of the trifluoromethoxy group with several commonly employed synthetic transformations:

| Reaction Type | Compatibility of Trifluoromethoxy Group | Notes |

| Palladium-Catalyzed Cross-Coupling | Generally high | The electron-withdrawing nature of the group can, in some instances, have an effect on the reaction rates. |

| Nucleophilic Aromatic Substitution | Can be facilitated | The electron-withdrawing effect of the group activates the aromatic ring, making it more susceptible to nucleophilic attack. |

| Electrophilic Aromatic Substitution | Generally difficult | The group deactivates the aromatic ring, making it less reactive towards electrophiles. |

| Reduction/Oxidation | Generally high | The group is stable towards a broad range of commonly used oxidizing and reducing agents. |

| Acid/Base Hydrolysis | High | The carbon-oxygen and carbon-fluorine bonds are highly resistant to cleavage by acids and bases. |

In the field of drug discovery, the capability to perform a diverse range of chemical transformations on a lead compound is indispensable for the optimization of its pharmacological properties. The robust nature of the trifluoromethoxy group, in conjunction with its compatibility with key synthetic methodologies such as palladium-catalyzed cross-coupling, renders the this compound moiety a valuable and versatile component in the design and synthesis of novel therapeutic agents.

Environmental and Sustainability Aspects in the Research and Application of 4 Trifluoromethoxy Anisole

Assessment of Environmental Impact of Synthesis Routes

The environmental impact of a chemical's synthesis is a critical component of its sustainability profile. A comprehensive evaluation is typically performed using a Life Cycle Assessment (LCA), which examines the impacts from "cradle-to-gate" (from raw material extraction to the finished product leaving the factory) or "cradle-to-grave" (to the end of its life). rsc.orgresearchgate.net For 4-(Trifluoromethoxy)anisole, a specific LCA is not widely published, but an assessment can be inferred by examining common synthesis pathways for fluorinated aromatic compounds.

Traditional synthesis routes for trifluoromethoxy-substituted benzenes often involve multiple steps with hazardous reagents and harsh conditions. For instance, historical methods might involve the chlorination of an anisole (B1667542) precursor followed by fluorination using reagents like anhydrous hydrogen fluoride (B91410) (aHF), which is highly corrosive and toxic. rsc.orggoogle.com Such processes often generate significant quantities of waste, including hydrochloric acid and other by-products, and may require substantial energy input for heating and pressure control. google.com The use of solvents like carbon tetrachloride, which is now restricted due to its ozone-depleting nature, was also common in older processes. google.com

Modern synthetic chemistry aims to develop more environmentally benign routes. These newer methods may utilize catalytic processes, which are more selective and require less energy, or employ safer fluorinating agents. nih.gov The goal is to improve atom economy, reduce the generation of hazardous waste, and minimize energy consumption. wjarr.com For example, replacing stoichiometric reagents with catalytic ones can dramatically lower the E-factor (the mass ratio of waste to desired product) of a process. mdpi.com

The following interactive table provides a qualitative comparison of the potential environmental impacts of different generalized synthesis routes for compounds like this compound.

| Environmental Aspect | Traditional Multi-Step Synthesis (e.g., Halogenation Route) | Modern Catalytic Synthesis | Potential Bio-Based Route |

|---|---|---|---|

| Reagent Hazard Profile | High (e.g., aHF, Cl2, stoichiometric reagents) | Moderate to Low (e.g., selective catalysts, milder fluorinating agents) | Low (e.g., enzymes, engineered microbes) |

| Energy Consumption | High (elevated temperatures and pressures often required) | Lower (catalysis can enable milder reaction conditions) | Low (typically operates at or near ambient conditions) |

| Solvent Use | Often involves hazardous/chlorinated solvents (e.g., CCl4) | Reduced use or shift to greener solvents (e.g., anisole, ionic liquids) | Primarily aqueous or solvent-free |

| Waste Generation (E-Factor) | High (low atom economy, significant by-product formation) | Low (high atom economy, fewer side reactions) | Very Low (highly selective, biodegradable waste) |

| Raw Material Source | Depleting (petrochemical feedstocks) | Depleting (petrochemical feedstocks) | Renewable (e.g., lignocellulose, sugars) bbnet-nibb.co.uk |

Promotion of Green Chemistry Practices in Industrial Processes

The integration of green chemistry principles is essential for enhancing the sustainability of manufacturing processes for this compound and other specialty chemicals. wjarr.com Green chemistry is a framework of 12 principles aimed at reducing the environmental impact of chemical processes through thoughtful design. nih.gov

Applying these principles to the industrial production of this compound can lead to significant improvements in efficiency and safety, and a reduction in environmental pollution.

Prevention : It is better to prevent waste than to treat or clean it up after it has been created. This involves designing synthesis routes that minimize by-product formation. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wjarr.com Catalytic reactions are often superior to stoichiometric ones in this regard.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. nih.gov This includes avoiding highly toxic reagents like phosgene (B1210022) or certain chlorinated compounds.

Designing Safer Chemicals : While the structure of this compound is fixed, this principle applies to the design of its end-use applications, ensuring it breaks down into benign products after use.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. wjarr.com There is a significant push to replace hazardous solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents such as anisole itself. mdpi.com

Design for Energy Efficiency : Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible, for example, through the use of photocatalysis. nih.gov

Use of Renewable Feedstocks : A raw material should be renewable rather than depleting. nih.gov Research into producing chemical precursors like anisole from renewable biomass, such as lignocellulose, is an active area that could drastically improve the sustainability profile. bbnet-nibb.co.uk

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided because such steps require additional reagents and can generate waste. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents. nih.gov The development of efficient catalysts for fluorination and other key reaction steps is crucial.

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. Understanding the environmental fate of fluorinated compounds is important.

Real-Time Analysis for Pollution Prevention : Analytical methodologies need to be developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. nih.gov

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. nih.gov This involves substituting volatile and hazardous reagents with safer alternatives.

The following table outlines how these green chemistry principles can be practically applied to the lifecycle of this compound.

| Green Chemistry Principle | Application in this compound Production |

|---|---|

| 1. Prevention | Optimize reaction conditions (temperature, pressure, catalyst) to maximize yield and minimize side-product formation. |

| 2. Atom Economy | Employ addition reactions or catalytic cycles instead of substitution reactions that generate salt waste. |

| 3. Less Hazardous Syntheses | Replace traditional fluorinating agents like aHF with safer, solid-state reagents or electrofluorination methods. dovepress.com |

| 5. Safer Solvents | Substitute chlorinated solvents with greener alternatives like anisole, 2-methyltetrahydrofuran, or ionic liquids. wjarr.com |

| 6. Energy Efficiency | Utilize microwave-assisted synthesis or photocatalysis to reduce reaction times and energy input. semanticscholar.org |

| 7. Renewable Feedstocks | Develop pathways to synthesize the anisole backbone from bio-based sources like lignin (B12514952) instead of petroleum. bbnet-nibb.co.uk |

| 9. Catalysis | Use highly selective metal or organocatalysts to direct the reaction, reducing the need for purification and lowering waste. |

| 11. Real-Time Analysis | Implement in-line spectroscopic methods (e.g., FT-IR, Raman) to monitor reaction progress and prevent runaway reactions or over-processing. |

By systematically applying these principles, the chemical industry can significantly reduce the environmental footprint associated with the production and use of this compound, aligning its application with broader sustainability goals.

Future Research Directions and Emerging Trends for 4 Trifluoromethoxy Anisole

Exploration of Novel Catalytic Systems for Efficient Transformations

The synthesis and functionalization of 4-(trifluoromethoxy)anisole and its derivatives are often reliant on catalytic processes. A significant trend in organic synthesis is the development of more efficient, selective, and sustainable catalytic systems. Future research in this area is expected to focus on several key aspects.